molecular formula C15H20ClN7O B2526565 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1049361-88-7

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2526565
CAS No.: 1049361-88-7
M. Wt: 349.82
InChI Key: KWBLAKXBIKWJTD-UHFFFAOYSA-N
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Description

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from 4-chlorophenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole is then reacted with N-ethylpiperazine-1-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted chlorophenyl derivatives with various functional groups.

Scientific Research Applications

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
  • 4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
  • 4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

Uniqueness

The uniqueness of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the tetrazole ring provides a versatile site for further chemical modifications.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN7O/c1-2-17-15(24)22-9-7-21(8-10-22)11-14-18-19-20-23(14)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBLAKXBIKWJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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